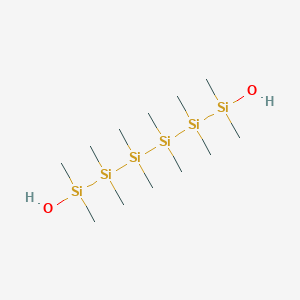
Dodecamethylhexasilane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecamethylhexasilane-1,6-diol is an organosilicon compound characterized by the presence of twelve methyl groups and two hydroxyl groups attached to a hexasilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecamethylhexasilane-1,6-diol can be synthesized through several methods. One common approach involves the hydrosilylation of hexasilane derivatives with methyl groups, followed by the introduction of hydroxyl groups through controlled oxidation processes. The reaction conditions typically require the presence of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecamethylhexasilane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silane derivatives with various functional groups, such as silanols, siloxanes, and silanes with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Dodecamethylhexasilane-1,6-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and silicon-based nanomaterials.
Biology: Employed in the study of biomolecular interactions and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dodecamethylhexasilane-1,6-diol involves its interaction with various molecular targets through its hydroxyl and methyl groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and covalent bonds, depending on the specific application. The pathways involved may include the modulation of protein-protein interactions, stabilization of molecular structures, and enhancement of material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisilane: A simpler silane compound with six methyl groups and no hydroxyl groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon-oxygen bonds.
Tetramethylsilane: A small silane compound with four methyl groups and no hydroxyl groups.
Uniqueness
Dodecamethylhexasilane-1,6-diol is unique due to its combination of a hexasilane backbone with twelve methyl groups and two hydroxyl groups. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
143584-21-8 |
|---|---|
Molekularformel |
C12H38O2Si6 |
Molekulargewicht |
382.94 g/mol |
IUPAC-Name |
hydroxy-[[[[[hydroxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C12H38O2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h13-14H,1-12H3 |
InChI-Schlüssel |
MIBGBGODLTZLOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(O)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
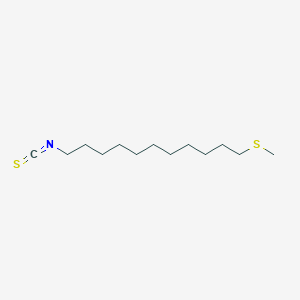
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
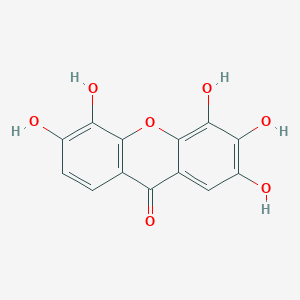
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
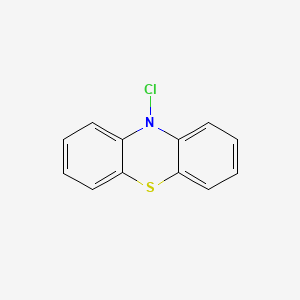
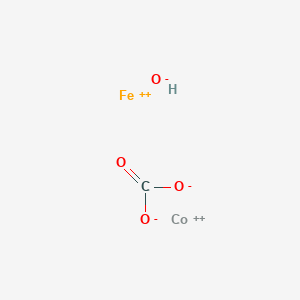
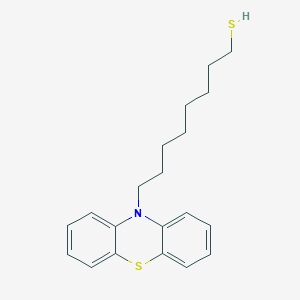
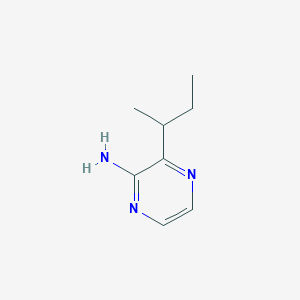

![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
